molecular formula C10H14N2O2S B13630216 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B13630216
M. Wt: 226.30 g/mol
InChI Key: KIKDQPMAIBGMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylthio group at the 2-position, a propyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloromethyl-4-propylpyrimidine with sodium methylthiolate, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions typically involve the use of polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or RNA, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-4-propylpyrimidine-5-carboxylic acid
  • 2-((Methylthio)methyl)-4-ethylpyrimidine-5-carboxylic acid
  • 2-((Methylthio)methyl)-4-propylpyrimidine-6-carboxylic acid

Uniqueness

2-((Methylthio)methyl)-4-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group at the 2-position and the propyl group at the 4-position differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-(methylsulfanylmethyl)-4-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2S/c1-3-4-8-7(10(13)14)5-11-9(12-8)6-15-2/h5H,3-4,6H2,1-2H3,(H,13,14)

InChI Key

KIKDQPMAIBGMJK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)CSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.